N-quinolin-8-ylmorpholine-4-carboxamide
Description
Properties
CAS No. |
712301-68-3 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29g/mol |
IUPAC Name |
N-quinolin-8-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c18-14(17-7-9-19-10-8-17)16-12-5-1-3-11-4-2-6-15-13(11)12/h1-6H,7-10H2,(H,16,18) |
InChI Key |
BAKFPLBOUCWWKE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Biological Activities and Preclinical Investigations of N Quinolin 8 Ylmorpholine 4 Carboxamide Analogues
Antimalarial Activity of Quinoline-4-carboxamide Derivatives
The emergence and spread of drug-resistant malaria parasites necessitate the discovery of new antimalarial agents with novel mechanisms of action. nih.govpnas.org Quinoline-4-carboxamide derivatives have been identified as a promising class of compounds with potent antiplasmodial properties. nih.govacs.orgmmv.orgsonar.ch
In Vitro Antiplasmodial Activity against Plasmodium falciparum Strains
A series of quinoline-4-carboxamides was identified through a phenotypic screen against the blood stage of the chloroquine-sensitive Plasmodium falciparum 3D7 strain. nih.govacs.org The initial hit compound (1) showed good in vitro activity with a half-maximal effective concentration (EC50) of 120 nM. nih.govacs.orgmmv.orgsonar.ch However, this compound possessed suboptimal physicochemical properties, including high lipophilicity and poor metabolic stability. nih.govacs.org
Medicinal chemistry efforts focused on optimizing the lead compound, leading to analogues with significantly improved potency. nih.gov For instance, the introduction of an aminopropyl morpholine (B109124) substituent resulted in compound 25 , which had an improved EC50 of 70 nM. nih.gov Further extending the linker from three to four carbons (compound 27 ) enhanced the antiplasmodial activity seventeen-fold, yielding an EC50 of 4 nM. acs.org The optimization program ultimately led to the discovery of compound 2 (DDD107498), a quinoline-4-carboxamide with excellent pharmacokinetic and antimalarial properties, acting through the inhibition of translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial drugs. nih.govacs.orgnih.gov New analogues, such as compound DDD107498, were developed and tested for their in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov
| Compound | Description | P. falciparum Strain | EC50 (nM) | Reference |
|---|---|---|---|---|
| Hit Compound 1 | Initial screening hit | 3D7 | 120 | nih.govacs.orgmmv.orgsonar.ch |
| 25 | Aminopropyl morpholine substituent | 3D7 | 70 | nih.gov |
| 27 | Linker extended to four carbons | 3D7 | 4 | acs.org |
| 47 | Amide NH capped with methyl group | 3D7 | 87 | acs.org |
Efficacy in Plasmodium berghei Malaria Mouse Models
The in vivo efficacy of the optimized quinoline-4-carboxamide analogues was evaluated in mouse models of malaria using Plasmodium berghei. nih.govpberghei.nl Several compounds demonstrated excellent oral efficacy, with 90% effective dose (ED90) values below 1 mg/kg when administered orally for four days. nih.govacs.orgmmv.orgsonar.chnih.gov
Compound 25 , despite its good in vitro potency, showed only a 93% reduction in parasitemia at a higher oral dose, which was attributed to poor oral bioavailability. nih.gov In contrast, compound 27 , with its enhanced in vitro activity, also showed improved in vivo efficacy, with an ED90 of 2.6 mg/kg. acs.org The preclinical candidate 2 (DDD107498) and its analogue 30 were highly efficacious, with ED90 values of less than 1 mg/kg. nih.govacs.org One particular analogue demonstrated a 98.1% reduction in parasitemia in mice infected with P. berghei, doubling the survival time compared to the untreated control group. nih.gov
| Compound | Oral Dose (mg/kg, 4 days) | Parasitemia Reduction (%) | ED90 (mg/kg) | Reference |
|---|---|---|---|---|
| 25 | 30 | 93 | Not Reported | nih.gov |
| 27 | Not Reported | Not Reported | 2.6 | acs.org |
| 30 | Not Reported | Not Reported | 1 | acs.org |
| 49 | 3 and 10 | Excellent activity | Not Reported | acs.org |
| DDD107498 (2) | Not Reported | Not Reported | <1 | nih.govacs.orgmmv.orgsonar.chnih.gov |
Activity against Drug-Resistant Parasite Strains
A critical attribute for any new antimalarial candidate is its activity against parasites that are resistant to existing drugs. nih.gov The quinoline-4-carboxamide series has demonstrated significant promise in this regard. Compounds 2 (DDD107498) and 30 were tested against a panel of drug-resistant P. falciparum strains, including K1, W2, 7G8, TM90C2A, D6, and V1/S, and showed similar levels of potent activity across all strains. nih.govacs.org This suggests that their mechanism of action, targeting PfEF2, is distinct from that of drugs like chloroquine (B1663885) and is not affected by common resistance mechanisms. nih.govacs.org
Hybrid compounds that link the 4-aminoquinoline (B48711) scaffold to a chemosensitizing agent have also been developed as a strategy to overcome resistance. asm.org These hybrids can restore potency against a range of resistant malaria parasites. asm.org Some 4-aminoquinoline-pyrimidine hybrids displayed excellent antiplasmodial activities against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Similarly, certain quinoline-sulfonamide hybrids were effective against both the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains. mdpi.com
Anticancer Potential of Quinoline-Carboxamide and Quinolinone-Carboxamide Analogues
The quinoline (B57606) and quinolone carboxamide frameworks have been extensively explored for their anticancer properties. nih.govresearchgate.net These compounds have shown potential by targeting various cellular processes, including cell proliferation, survival, and DNA replication. nih.govnih.gov
In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)
A variety of quinoline-carboxamide and quinolinone-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. In one study, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives significantly inhibited the proliferation of several cancer cell lines with IC50 values ranging from 0.3 to less than 10 μM. nih.gov Another study on β-carboline tethered quinoline-4-carboxamides found that many of the compounds exhibited significant cytotoxicity, with compound 12e being the most potent against the MCF-7 breast cancer cell line with an IC50 value of 5.71 μM. researchgate.net
Similarly, quinoline-carboximide derivatives were tested against MCF-7, CACO, HepG-2, and HCT-116 cell lines, with several compounds showing good anti-proliferative activities. researchgate.net A series of 4-oxoquinoline-3-carboxamide derivatives were also synthesized, and compounds 16b and 17b exhibited significant cytotoxic activity against a gastric cancer cell line while being less active against a normal cell line. researchgate.net
| Compound Series | Specific Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| 6-cinnamamido-quinoline-4-carboxamides | 5a-r | Various | 0.3 - <10 | nih.gov |
| β-carboline tethered quinoline-4-carboxamides | 12e | MCF-7 | 5.71 | researchgate.net |
| Quinoline-carboximide derivatives | 3e | MCF-7, CACO, HepG-2, HCT-116 | Good activity | researchgate.net |
| 4b | MCF-7, CACO, HepG-2, HCT-116 | Good activity | researchgate.net | |
| 11b | MCF-7, CACO, HepG-2, HCT-116 | Good activity | researchgate.net | |
| 13d | MCF-7, CACO, HepG-2, HCT-116 | Good activity | researchgate.net | |
| 4-oxoquinoline-3-carboxamides | 16b | Gastric cancer | Significant activity | researchgate.net |
| 17b | Gastric cancer | Significant activity | researchgate.net |
Modulation of Cell Proliferation and Survival Pathways
The anticancer effects of quinoline-carboxamide analogues are mediated through various mechanisms that disrupt cancer cell proliferation and survival. Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to induce autophagy but ultimately disrupt its propagation. nih.gov This disruption leads to impaired lysosome function, increased lysosomal membrane permeability, and subsequent activation of apoptosis, evidenced by caspase-9 activation and PARP cleavage. nih.gov The cytotoxic effects of these CiQ derivatives were also linked to the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov
Other studies have identified different molecular targets. The mechanisms underlying the anticancer activity of some potent quinoline and quinolone carboxamide compounds include the inhibition of topoisomerase, protein kinases, and human dihydroorotate (B8406146) dehydrogenase. nih.gov For instance, certain quinoline-carboximide derivatives have been identified as potential inhibitors of Pim-1 kinase, a key regulator of cell survival and proliferation. researchgate.net Furthermore, some quinoline-chalcone hybrids have been designed to inhibit the PI3K/Akt/mTOR pathway, while others act as EGFR inhibitors. nih.gov
Evaluation of Specific Analogue Series as Anticancer Agents
The quest for novel and more effective anticancer agents has led researchers to explore a variety of molecular scaffolds, with quinoline and morpholine derivatives showing considerable promise. nih.govresearchgate.netbenthamscience.comarabjchem.orgneuroquantology.comijrpr.com The inherent biological activity of the quinoline ring system, coupled with the favorable pharmacokinetic properties often imparted by the morpholine moiety, makes their combination an attractive strategy in anticancer drug design. nih.govnih.gov
The quinoline scaffold is a key component in numerous natural and synthetic compounds with demonstrated anticancer properties. researchgate.netarabjchem.org Its derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis. researchgate.netresearchgate.net The versatility of quinoline chemistry allows for the creation of a diverse range of derivatives with the potential to target different cancer cell lines. arabjchem.orgresearchgate.net Several quinoline-based drugs, such as lapatinib (B449) and gefitinib, are already in clinical use for cancer treatment. nih.gov
The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen, is another important pharmacophore in drug discovery. researchgate.netnih.gov Its inclusion in a molecule can enhance binding affinity, modulate pharmacokinetic properties, and improve solubility. researchgate.netnih.gov Morpholine-containing compounds have been investigated for a wide array of therapeutic applications, including as anticancer agents. researchgate.netnih.gov The morpholine moiety can interact with various molecular targets implicated in cancer, such as kinases and other enzymes. researchgate.net
The combination of quinoline and morpholine motifs in a single molecular entity has been explored to develop hybrid compounds with enhanced anticancer activity. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SH-SY5Y (neuroblastoma). nih.gov Two compounds from this series, AK-3 and AK-10, were identified as particularly potent, exhibiting promising cytotoxic effects. nih.gov
Furthermore, the development of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives has shown potential in overcoming chemoresistance in colorectal cancer by targeting PDK1. nih.gov These findings underscore the potential of quinoline-carboxamide scaffolds in the development of novel anticancer therapeutics. nih.gov
Below is an interactive data table summarizing the anticancer activity of selected quinoline and morpholine-containing compounds.
Table 1: Anticancer Activity of Selected Quinoline and Morpholine Analogues
| Compound Series | Target Cell Lines | Notable Findings |
|---|---|---|
| Morpholine-substituted quinazolines | A549, MCF-7, SH-SY5Y | Compounds AK-3 and AK-10 showed significant cytotoxic activity. nih.gov |
| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Colorectal cancer cells | Potentiates apoptosis by targeting PDK1 to overcome chemo-resistance. nih.gov |
| Quinoline-based 1,2,3-triazoles | HePG-2, Caco-2 | Compound 12d exhibited high cytotoxic activity against both cell lines. researchgate.net |
Other Reported Biological Activities of Related Quinoline and Morpholine-Containing Compounds
Beyond their anticancer potential, compounds containing quinoline and morpholine moieties have been investigated for a variety of other biological activities.
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netbiointerfaceresearch.com Quinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, are widely used in clinical practice. mdpi.com The antimicrobial potential of quinoline derivatives extends to a broad spectrum of bacteria and fungi. nih.govresearchgate.net
Hybrid molecules incorporating both quinoline and morpholine have been synthesized and evaluated for their antimicrobial properties. A study on quinoline-based hydroxyimidazolium hybrids revealed that some of these compounds exhibited notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov Specifically, hybrid 7b was a potent anti-staphylococcal agent, and hybrids 7a and 7b were the most effective against Mycobacterium tuberculosis H37Rv. nih.gov Another study reported the synthesis of novel quinoline derivatives that demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. nih.gov
The antimicrobial activity of selected quinoline derivatives is summarized in the table below.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Series | Target Organisms | Notable Findings |
|---|---|---|
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans, Staphylococcus aureus, Mycobacterium tuberculosis H37Rv | Hybrid 7b showed potent anti-staphylococcal activity. Hybrids 7a and 7b were most potent against M. tuberculosis. nih.gov |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicans | Compound 6 was the most potent and least toxic. nih.gov |
Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. nih.gov Among the different subtypes, mGluR1 has emerged as a therapeutic target for various neurological and psychiatric disorders. nih.govnih.gov
Several quinoline derivatives have been identified as potent and selective noncompetitive antagonists of mGluR1. researchgate.net For instance, JNJ16259685 is a highly potent mGluR1 antagonist. nih.gov The discovery and optimization of such compounds have been a focus of research, leading to the development of molecules with high affinity for both rat and human mGluR1 receptors. researchgate.net These antagonists are valuable tools for studying the physiological roles of mGluR1 and hold therapeutic potential. nih.govnih.gov
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govresearchgate.net These agents work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and cognition. researchgate.net
Researchers have designed and synthesized novel quinoline derivatives bearing a morpholine moiety as potential cholinesterase inhibitors. mdpi.com In one study, a series of 4-N-phenylaminoquinoline derivatives with a morpholine group were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several of these compounds displayed inhibitory activities comparable to the reference drug galantamine. mdpi.com Notably, compound 11g was the most potent inhibitor of both AChE and BChE in the series. mdpi.com Another study on hybrid quinoline-thiosemicarbazone compounds also identified a potent cholinesterase inhibitor, with compound 5b showing significantly higher potency than galantamine. nih.gov
The cholinesterase inhibitory activity of selected quinoline-morpholine derivatives is presented in the table below.
Table 3: Cholinesterase Inhibitory Activity of Selected Quinoline-Morpholine Derivatives
| Compound Series | Enzyme Target | Notable Findings |
|---|---|---|
| 4-N-phenylaminoquinoline derivatives with morpholine | AChE, BChE | Compound 11g was the most potent dual inhibitor. mdpi.com |
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. mdpi.comnih.gov TLR7 and TLR8 are involved in the recognition of single-stranded RNA viruses and their abnormal activation has been implicated in autoimmune diseases. mdpi.comnih.gov Consequently, antagonists of TLR7 and TLR8 are of significant therapeutic interest. mdpi.comnih.govinvivogen.com
Quinoline-based compounds have been developed as antagonists for TLR7 and TLR8. Enpatoran (M5049), a 5-piperidylquinoline derivative, is a potent and selective dual TLR7/8 antagonist. mdpi.com It is believed to stabilize the inactive state of the receptor, thereby preventing its activation. mdpi.com The development of such antagonists highlights the potential of the quinoline scaffold in modulating immune responses.
Delta-secretase, also known as asparagine endopeptidase (AEP), is a lysosomal cysteine protease implicated in the pathology of Alzheimer's disease. nih.govsunyempire.edu It cleaves both amyloid precursor protein (APP) and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles. nih.govsunyempire.edu
High-throughput screening has led to the identification of non-toxic and potent δ-secretase inhibitors containing a morpholine ring. nih.gov For example, 7-morpholinobenzo[c] researchgate.netresearchgate.netnih.govoxadiazol-4-amine (compound 22) and a 2,4-dimorpholinoaniline (compound 23) were identified as effective inhibitors. nih.gov Structural studies have revealed that the morpholine group plays a crucial role in the interaction with the enzyme's active site. nih.govnih.gov The development of small molecule inhibitors of δ-secretase, such as those containing a morpholine moiety, represents a promising therapeutic strategy for Alzheimer's disease. sunyempire.edunih.gov
Mechanistic Elucidation and Molecular Target Identification for Quinoline Carboxamide Analogues
Inhibition of Translation Elongation Factor 2 (PfEF2) in Antimalarial Action
A novel mechanism of antimalarial action for quinoline-carboxamide analogues is the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govnih.gov This enzyme is essential for the parasite's protein synthesis, and its disruption leads to cell death. A medicinal chemistry program identified a series of quinoline-4-carboxamides from a phenotypic screen against the blood stage of P. falciparum. nih.govimperial.ac.uk The initial screening hit (Compound 1) showed moderate potency with an EC50 of 120 nM but had suboptimal physicochemical properties and poor metabolic stability. nih.govimperial.ac.uk
Through structural optimization, researchers developed lead molecules with significantly improved potency and pharmacokinetic profiles. nih.gov This effort led to the discovery of the quinoline-4-carboxamide derivative DDD107498 (Compound 2), which demonstrated low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.govnih.govimperial.ac.uk The potent, selective, and effective nature of DDD107498, coupled with its novel mechanism of targeting PfEF2, has positioned it for preclinical development as a multistage antimalarial agent. nih.govacs.orgpatsnap.com
Table 1: In Vitro Activity of Quinoline-4-Carboxamide Analogues against P. falciparum
| Compound | Description | EC50 (nM) nih.govimperial.ac.uk |
|---|---|---|
| Compound 1 | Initial Hit | 120 |
| DDD107498 | Optimized Lead | <10 |
Interference with Critical Metabolic Pathways in Pathogens
Quinoline (B57606) carboxamide analogues have demonstrated a capacity to interfere with essential metabolic pathways in various bacterial pathogens. researchgate.netbohrium.comresearchgate.net A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and showed activity against Escherichia coli and Staphylococcus aureus. bohrium.comresearchgate.net Further studies on novel quinoline carboxamide analogues revealed promising activity against Aeromonas and Enterococcus species. researchgate.net
In addition to general antibacterial effects, specific molecular targets have been identified. Certain quinoline-based analogues have been shown to inhibit DNA methyltransferases, key enzymes in bacterial epigenetic regulation. nih.gov For instance, compounds with methylamine (B109427) or methylpiperazine additions demonstrate low micromolar inhibitory potency against Clostridioides difficile CamA, a DNA methyltransferase. nih.govbiorxiv.org These compounds are believed to intercalate into the minor groove of DNA when it is bound by the enzyme, inducing a conformational change that moves the catalytic domain away from the DNA, thereby inhibiting its function. nih.gov This interference with fundamental processes like DNA methylation and replication highlights a key mechanism of their antimicrobial action. nih.govbiorxiv.org
Targeting Oncogenic Pathways in Anticancer Activity
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of genes controlling cell proliferation and survival and is often dysregulated in cancer. nih.govmdpi.com Quinoline derivatives have emerged as potent inhibitors of this pathway. nih.govmdpi.com For example, N-(quinolin-8-yl)pyridine-3-sulfonamide derivatives have been reported to exert their anticancer effects through the inhibition of the NF-κB pathway. mdpi.com
A specific novel quinoline, designated Q3, was shown to inhibit the canonical NF-κB pathway by interfering with the DNA-binding activity of the p65/NF-κB transcription factor, rather than preventing the degradation of its inhibitor, IκB. nih.gov Another designed NF-κB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), which has a quinoline-like structure, effectively inhibits both canonical and non-canonical NF-κB activation pathways at the level of nuclear translocation. nih.gov This inhibition of NF-κB downregulates the expression of anti-apoptotic and cell cycle progression genes, leading to apoptosis in cancer cells and demonstrating potent anticancer activity in various animal models. nih.gov
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently mutated in human cancers, making its inhibition a promising strategy for anticancer drug design. nih.gov Quinoline-carboxamides have been identified as inhibitors of the PI3K family, particularly the PI3Kα isoform and the related PI3K-related kinases (PIKK) such as Ataxia Telangiectasia Mutated (ATM) kinase. nih.govmdpi.comresearchgate.net The quinoline nitrogen is thought to be crucial for binding to the hinge region of these kinases, acting as a competitive inhibitor of ATP. mdpi.comresearchgate.net
A lead compound, N-benzyl-4-hydroxy-2-quinolone-3-carboxamide, was identified as an inhibitor of both wild-type and mutant PI3Kα. nih.gov Subsequent synthesis and evaluation of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives yielded compounds with inhibitory activity against human colon cancer cell lines that upregulate PI3Kα. nih.gov Docking studies suggest that specific structural features, such as a nitrogen atom in a pyridine (B92270) ring or an –NH motif in the carboxamide side chain, can enhance ligand/PI3Kα interactions through hydrogen bonding. nih.gov
Table 2: Inhibitory Activity of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) nih.gov |
|---|---|---|
| Compound 8 | Caco-2 | 98 |
| HCT-116 | 337 | |
| Compound 16 | Caco-2 | 13 |
| HCT-116 | 240.2 |
Pyruvate (B1213749) Kinase M2 (PKM2) is a key glycolytic enzyme that is highly expressed in many tumors and plays a critical role in cancer metabolism by regulating the switch between high-activity (tetrameric) and low-activity (dimeric) states. nih.govnih.govrjsocmed.com This regulation provides cancer cells with metabolic flexibility, making PKM2 an attractive therapeutic target. nih.govnih.gov Quinoline-based compounds, particularly quinoline sulfonamide derivatives, have been developed as modulators of PKM2. nih.govnih.gov
These modulators can either activate or inhibit the enzyme, both of which can potentially inhibit tumor growth. nih.gov Activators shift the enzyme to its highly active tetrameric form, redirecting glucose metabolism from biosynthesis back to ATP production, while inhibitors block its function. researchgate.netmdpi.com Research has shown that small structural modifications in these quinoline derivatives can cause a switch from activation to inhibition. nih.gov A series of 8-quinolinesulfonamide derivatives were designed and synthesized, leading to the identification of compounds that act as potent PKM2 modulators. nih.govnih.gov For instance, one such compound was found to reduce intracellular pyruvate levels in lung cancer cells, impacting cell viability and cell cycle distribution with high selectivity for cancer cells over normal cells. nih.govnih.gov
Interaction with Neurotransmitter Receptors and Enzymes
The quinoline and morpholine (B109124) scaffolds are prevalent in compounds designed to interact with targets in the central nervous system (CNS). acs.org The morpholine ring, in particular, is often used in CNS drug candidates to enhance potency, act as a scaffold, and modulate pharmacokinetic properties. acs.org Morpholine-containing compounds have been shown to interact with a variety of neurotransmitter receptors and enzymes. acs.org
These targets include metabotropic receptors like sigma receptors (σ1R and σ2R) and serotonin (B10506) (5-HT) receptors, which are involved in regulating mood, cognition, and drug dependence. acs.org For example, the N-morpholinoethyl moiety has been identified as important for modulating these receptors. acs.org Additionally, quinoline-carboxamide derivatives have been investigated for their interaction with other targets. Some have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. bohrium.com Other research has explored quinoline-3-carboxamides (B1200007) as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), indicating the broad enzymatic inhibitory potential of this chemical class beyond the CNS. mdpi.com
Binding Affinity Studies to Biological Macromolecules
The binding affinity of quinoline-carboxamide analogues to various biological macromolecules has been a subject of significant research, aiming to elucidate their mechanism of action and identify specific molecular targets. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds. Investigations have revealed that derivatives of the quinoline-carboxamide scaffold can interact with a range of biological targets, including enzymes and receptors, with varying degrees of affinity.
Research into a series of quinoline-4-carboxamide derivatives identified their potent antimalarial activity through the inhibition of translation elongation factor 2 (PfEF2), a critical enzyme in parasite protein synthesis. nih.gov The initial hit compound from a phenotypic screen, while active against P. falciparum, suffered from poor physicochemical properties. Subsequent medicinal chemistry efforts focused on modifying substituents at the R¹ and R² positions of the quinoline core to improve potency and drug-like characteristics. For instance, the replacement of a bromine atom at the R¹ position with chlorine or fluorine was well-tolerated, maintaining significant activity while reducing molecular weight and lipophilicity. nih.gov However, the complete removal of the halogen led to a notable decrease in potency, highlighting the importance of this substituent for target engagement. nih.gov
In a different context, N-(quinolin-8-yl)benzenesulfonamides, which share the quinoline core, were identified as potent suppressors of the NF-κB (nuclear factor-kappa B) signaling pathway. nih.govnih.gov This pathway is a key regulator of immune and inflammatory responses. nih.gov High-throughput screening campaigns identified these compounds, with potencies in cell-based assays as low as 0.6 µM. nih.govnih.gov The targeted activity is believed to be within a common region of the NF-κB pathway. nih.govnih.gov
Furthermore, studies on quinoline and pyrazine-carboxamide derivatives have established their role as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel. nih.gov Structure-activity relationship analyses of these series revealed that the nature of the linkage and functional group substitutions significantly influenced their inhibitory potential. nih.gov Analogues incorporating a sulfonate linkage, a common feature in known P2X7R antagonists, demonstrated favorable inhibitory activity. nih.gov One of the most promising compounds from a carboxamide series, featuring an electron-withdrawing -OCF₃ group, exhibited a tenfold enhancement in potency compared to the reference antagonist. nih.gov
Molecular docking studies have also been employed to predict the binding affinities and interaction patterns of quinoline derivatives with their putative targets. For example, in silico analysis of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These computational studies help in visualizing the binding modes and identifying key amino acid residues involved in the interaction, thereby guiding the design of more potent analogues. nih.gov
Binding Affinity of Quinoline-4-Carboxamide Analogues Against P. falciparum 3D7 Strain
| Compound | R¹ | R² | R³ | IC₅₀ (nM) |
| 1 | Br | H | 4-chlorophenyl | 60 |
| 10 | Cl | H | 4-chlorophenyl | 70 |
| 11 | F | H | 4-chlorophenyl | 110 |
| 12 | H | H | 4-chlorophenyl | 490 |
Data sourced from a study on quinoline-4-carboxamide derivatives with antimalarial activity. nih.gov
Inhibitory Potency of Carboxamide and Quinoline Derivatives Against P2X7R
| Compound | Structure | IC₅₀ (µM) |
| 1d | N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 0.682 ± 0.05 |
| 1e | N-(4-(trifluoromethoxy)phenyl)pyrazine-2-carboxamide | 0.457 ± 0.03 |
| 1h | N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide | 0.685 ± 0.06 |
| 3g | 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-sulfonamide | 8.29 ± 0.03 |
| 3h | 5-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-sulfonamide | 1.502 ± 0.03 |
| 3i | N,N-dipropyl-5-(phenyl) -1,3,4-oxadiazole-2-sulfonamide | 6.11 ± 0.03 |
| 3j | 2-(5-(quinolin-2-yl)-1,3,4-oxadiazol-2-yl)benzenamine | 7.27 ± 0.03 |
| RB-2 | Reference Antagonist | 4.44 ± 5.21 |
Data represents the half-maximal inhibitory concentration (IC₅₀) against the P2X7 receptor. nih.gov
Predicted Binding Affinities of 2H-thiopyrano[2,3-b]quinoline Derivatives Against CB1a
| Compound | Binding Affinity (Kcal/mol) |
| 1 | -5.3 |
| 2 | -5.5 |
| 3 | -5.8 |
| 4 | -6.1 |
Binding affinities were determined through in silico molecular docking studies. nih.gov
Structure Activity Relationship Sar Studies of N Quinolin 8 Ylmorpholine 4 Carboxamide Derivatives
Systematic Structural Modifications and Their Impact on Biological Potency
Systematic modifications of the N-quinolin-8-ylmorpholine-4-carboxamide scaffold have provided valuable insights into the structural requirements for biological activity. Researchers have explored substitutions on the quinoline (B57606) ring, the morpholine (B109124) moiety, and the connecting carboxamide linker to probe the chemical space and enhance potency.
For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which are structurally related to the title compound, modifications at the 8-position of the quinoline ring significantly influenced inhibitory activity against carbonic anhydrase (CA) isoforms. The introduction of various alkyl and benzyl (B1604629) ethers at the 8-hydroxy position led to a range of potencies. Notably, the substitution pattern on the quinoline ring is a critical determinant of activity, with electron-withdrawing groups such as 2,4-difluoroaniline, NO2, and CF3 groups often leading to a significant inhibition in related quinoline derivatives, whereas electron-donating groups showed no such inhibitory effects nih.gov.
In another study on quinoline-based compounds, the position of a benzoyl group on the quinoline ring was found to be important for the inhibition of multidrug resistance protein 2 (MRP2). Specifically, 8-benzoyl-2-arylquinolines generally exhibited greater activity compared to their 6-benzoyl counterparts nih.gov. This highlights the sensitivity of biological activity to the substitution pattern on the quinoline core.
The following table summarizes the impact of systematic modifications on the biological potency of related quinoline carboxamide derivatives.
| Compound Series | Modification | Impact on Biological Potency | Target |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Alkyl and benzyl ethers at the 8-hydroxy position | Varied potency, with some derivatives showing low to high nanomolar inhibition nih.gov. | Carbonic Anhydrase (CA) isoforms |
| Quinoline derivatives | Substitution at positions 5-8 of the quinoline ring | Electron-withdrawing groups (e.g., NO2, CF3) caused significant inhibition, while electron-donating groups did not nih.gov. | Viral inhibition |
| Benzoyl-2-arylquinolines | Position of the benzoyl group (6- vs. 8-position) | 8-benzoyl derivatives were generally more active than 6-benzoyl isomers nih.gov. | MRP2 |
Identification of Key Pharmacophoric Elements for Target Interaction
The this compound scaffold comprises three key pharmacophoric elements: the quinoline moiety, the carboxamide linkage, and the morpholine ring. Each of these components plays a distinct role in the interaction with biological targets.
Role of the Quinoline Moiety in Receptor Binding
The quinoline ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological macromolecules. e3s-conferences.orgnih.gov Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding site. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. e3s-conferences.org For example, in the context of kinase inhibition, the quinoline nitrogen has been observed to form a hydrogen bond with the hinge region of the kinase domain. nih.gov
Furthermore, the quinoline scaffold serves as a versatile backbone for the attachment of various substituents that can modulate the compound's physicochemical properties and biological activity. researchgate.net The electron-deficient nature of the quinoline ring system, due to the presence of the nitrogen atom, also influences its reactivity and interactions. nih.gov In some instances, the 8-hydroxy-quinoline moiety is considered a crucial pharmacophore for activity, with molecular modeling suggesting interactions with key residues like Asp186 and Lys67 within the ATP-binding pocket of Pim-1 kinase. researchgate.net
Significance of the Carboxamide Linkage for Activity Enhancement
The carboxamide linkage is a prominent feature in many biologically active compounds due to its structural and electronic properties. nih.gov This group is conformationally stable and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form multiple hydrogen bonds with target proteins. nih.gov This dual hydrogen bonding capability can significantly enhance binding affinity and specificity.
The carboxamide linker also provides a degree of rotational flexibility, allowing the quinoline and morpholine moieties to adopt an optimal orientation for binding. In many quinoline-based inhibitors, the presence of an amide in the linker is considered a fundamental feature for activity. nih.gov For example, in N-(quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. nih.gov
Contribution of the Morpholine Ring to Biological Profile
The morpholine ring is a common substituent in drug design, often introduced to improve the physicochemical properties and biological profile of a lead compound. researchgate.netnih.gov Its inclusion can enhance aqueous solubility, which is beneficial for drug absorption and distribution. nih.gov The morpholine ring is a weak base and can exist in a flexible chair-like conformation. researchgate.netnih.gov
Correlation between Substituent Electronic and Steric Properties and Biological Outcome
The biological activity of this compound derivatives is highly dependent on the electronic and steric properties of the substituents on the quinoline ring.
Studies on related 8-hydroxy-N-phenylquinoline-2-carboxamides have shown that the antiviral activity is influenced by the electronic properties of substituents on the anilide ring. nih.gov An increase in the electron-withdrawing nature of the substituents was found to positively influence the antiviral activity. nih.gov This suggests that modulating the electronic landscape of the molecule can have a direct impact on its biological function.
Steric factors also play a crucial role. The size and shape of substituents can dictate how well the molecule fits into the binding site of a target protein. Large, bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interactions to achieve high potency. The interplay between electronic and steric effects is therefore a key consideration in the design of new derivatives.
The following table illustrates the correlation between substituent properties and biological outcomes in related quinoline derivatives.
| Compound Series | Substituent Property | Correlation with Biological Outcome | Reference |
| 8-hydroxy-N-phenylquinoline-2-carboxamides | Increasing electron-withdrawing properties on the anilide ring | Positively influenced antiviral activity. | nih.gov |
| 8-hydroxy-N-phenylquinoline-2-carboxamides | Increasing lipophilicity | Linearly increases antiviral activity. | nih.gov |
Optimization Strategies Based on SAR Insights for Improved Efficacy and Selectivity
The insights gained from SAR studies provide a roadmap for optimizing the this compound scaffold to achieve improved efficacy and selectivity.
One key optimization strategy involves the targeted modification of the quinoline ring. Based on the finding that electron-withdrawing groups can enhance activity, further exploration of substituents like nitro, cyano, or trifluoromethyl groups on the quinoline ring could be a fruitful avenue. nih.gov Additionally, the position of these substituents is critical, as demonstrated by the differential activity of 6- and 8-substituted quinolines. nih.gov
Another strategy focuses on the carboxamide linker. While the core amide group is often essential, modifications to the surrounding structure could fine-tune the compound's properties. For example, introducing conformational constraints or additional hydrogen bonding groups near the linker could enhance binding affinity and selectivity.
Finally, the morpholine ring itself can be a target for optimization. Although often used to improve physicochemical properties, strategic substitution on the morpholine ring could lead to new interactions with the target protein, thereby increasing potency. For example, SAR studies on anticancer morpholine-containing compounds have shown that substitution on the morpholine ring can significantly impact activity. e3s-conferences.org
By systematically applying these optimization strategies, it is possible to develop novel this compound derivatives with superior therapeutic potential.
Computational Chemistry Applications in the Study of N Quinolin 8 Ylmorpholine 4 Carboxamide
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a ligand, such as N-quinolin-8-ylmorpholine-4-carboxamide, will bind to the active site of a target protein. researchgate.net This method is crucial for understanding the interactions that drive the biological activity of a compound.
Studies on quinoline (B57606) derivatives have utilized molecular docking to identify key interactions with their target proteins. For instance, in the investigation of novel quinoline-4-carboxamide derivatives as potential anti-colon cancer agents, molecular docking revealed that the most active compounds exhibited strong binding affinities. nih.gov A related study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents used docking to identify crucial interactions with the viral RNA polymerase. semanticscholar.org The docking scores, which are a measure of the binding affinity, were used to rank and select compounds for further testing. semanticscholar.org
The binding energy, a critical parameter obtained from docking simulations, quantifies the strength of the interaction between the ligand and the protein. For example, in the study of IRAK-4 inhibitors, the binding free energy was calculated to identify the active site residues that contribute most significantly to the total binding energy. nih.govresearchgate.net This detailed analysis of binding poses and interaction energies provides a rational basis for the design of more potent inhibitors.
Table 1: Key Molecular Interactions of Quinoline Derivatives from Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Quinoline-4-carboxamide derivatives | Phosphoinositide dependent protein kinase-1 (PDK1) | Not specified | Not specified | nih.gov |
| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Influenza Virus RNA Polymerase (PA-PB1) | TRP706, LYS643 | Pi-Pi stacking, Salt bridge | semanticscholar.org |
| 4,6-diaminonicotinamide derivatives | Interleukin-1 Receptor Associated Kinase 4 (IRAK-4) | Not specified | Not specified | nih.govresearchgate.net |
Standard molecular docking often treats the protein target as a rigid structure. However, in reality, proteins are flexible and can change their conformation upon ligand binding. nih.gov Induced-Fit Docking (IFD) is an advanced docking method that accounts for this protein flexibility, providing a more accurate prediction of the binding mode. nih.gov IFD simulations allow for the side chains and even the backbone of the protein's active site to adjust to the presence of the ligand, leading to a more realistic representation of the binding event. nih.gov While specific IFD studies on this compound were not detailed in the provided search results, the application of such methods is a logical step in the computational analysis of promising ligands to refine the understanding of their binding mechanisms.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide insights into the conformational stability of a ligand-protein complex and the dynamics of their interactions. nih.gov For quinoline derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex predicted by molecular docking. nih.govresearchgate.net These simulations can reveal how the ligand and protein move and interact over a period of time, providing a more dynamic picture than the static view offered by docking alone. The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations can provide a deeper understanding of the charge distribution, molecular orbitals, and other electronic characteristics that govern a molecule's reactivity and interactions. nih.gov For some quinoline derivatives, DFT has been employed to determine the molecule's electrical properties, and the molecular electrostatic potential map has been used to evaluate the charge distribution on the molecule's surface. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can also provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. researchgate.net In a study of N-(Quinolin-8-yl)quinoline-2-carboxamide, X-ray crystallography revealed details about its molecular conformation, including the dihedral angle between the quinoline rings and the presence of intramolecular hydrogen bonds, which are crucial for its three-dimensional structure and potential interactions. nih.govnih.gov
Machine Learning and Chemoinformatics in Compound Design and Property Prediction
Machine learning and chemoinformatics are increasingly being integrated into the drug discovery pipeline to analyze large chemical datasets and build predictive models. nih.govpreprints.orgspringernature.com These approaches can be used to predict a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics method that correlates the chemical structure of a compound with its biological activity. researchgate.netpreprints.org For IRAK-4 inhibitors, 3D-QSAR models have been developed to understand the structural requirements for high inhibitory activity. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds. nih.govnih.govresearchgate.net
Machine learning models, such as support vector machines and neural networks, can be trained on existing data to predict the properties of new compounds. nih.govnih.gov For example, machine learning models have been used to predict the activity of IRAK-4 inhibitors with a high degree of accuracy. researchgate.net These computational tools enable the rapid screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. researchgate.netnih.gov
Preclinical Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Profiles of Quinoline Carboxamide Analogues
In Vivo Pharmacokinetic Characterization in Animal Models
Following promising in vitro data, lead compounds are advanced to in vivo studies in animal models, typically rodents, to understand their behavior in a whole organism. mdpi.com These studies provide essential data on absorption, distribution, clearance, and bioavailability. nih.gov
In vivo pharmacokinetic studies for quinoline-carboxamide analogues have been conducted in mice to evaluate key parameters. nih.gov For the quinoline-4-carboxamide analogue 25 , an in vivo study in mice revealed low clearance and a moderate volume of distribution, which resulted in a good half-life. nih.gov However, its oral bioavailability was noted to be poor. nih.gov
In contrast, the optimized lead compound from that series, DDD107498 , demonstrated excellent pharmacokinetic properties. nih.govnih.gov This highlights the success of the medicinal chemistry program in refining the ADME profile from the initial hits to a preclinical development candidate. nih.gov Similarly, a study on quinoline-3-carboxamide (B1254982) derivatives showed that their low in vitro microsomal clearance translated to low clearance and high exposure in vivo in mice, confirming the predictive power of the in vitro assays. nih.gov
Table 3: In Vivo Pharmacokinetic Parameters of a Quinoline-4-Carboxamide Analogue (Compound 25) in Mice Data sourced from reference nih.gov
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Clearance (CL) (mL min⁻¹ kg⁻¹) | 7.9 | - |
| Volume of Distribution (Vdss) (L kg⁻¹) | 2.2 | - |
| Half-life (t1/2) (h) | 3.3 | - |
| Oral Bioavailability (F) (%) | - | 13 |
Assessment of Half-Life
No specific experimental data on the half-life of N-quinolin-8-ylmorpholine-4-carboxamide is publicly available. However, studies on structurally related quinoline-carboxamide analogues provide some insights into the pharmacokinetic profiles of this class of compounds.
For instance, a study on a series of quinoline-4-carboxamides identified a lead compound with a favorable half-life in mice. This particular analogue demonstrated low clearance and a moderate volume of distribution, which are contributing factors to its good half-life. benthamdirect.com The initial screening hit in this series, however, was found to be metabolically unstable, highlighting the significant impact of structural modifications on the pharmacokinetic properties of these compounds. benthamdirect.comnih.gov
Another investigation into a different quinoline-4-carboxamide derivative, compound 25, also revealed a good half-life in murine models. benthamdirect.com Despite this, the compound exhibited poor oral bioavailability, suggesting that while a long half-life can be achieved within this chemical scaffold, other absorption and distribution challenges may need to be addressed. benthamdirect.com
Pharmacokinetic analysis of Tasquinimod, a quinoline-3-carboxamide analogue, and its derivative ESATA-20 has also been conducted, indicating that pharmacokinetic properties are a key area of investigation for this class of molecules. numberanalytics.com These examples underscore the potential for quinoline-carboxamides to possess desirable half-lives, although this is highly dependent on the specific substitution pattern around the quinoline (B57606) core.
Computational Prediction of ADME Parameters
In the absence of direct experimental ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound, computational models serve as a valuable tool for predicting the pharmacokinetic properties of this and related compounds. Several studies have utilized in-silico methods to forecast the ADME profiles of various quinoline-carboxamide derivatives. benthamdirect.comnih.govresearchgate.nethealthinformaticsjournal.com
These computational studies often assess a compound's drug-likeness by evaluating its adherence to established guidelines such as Lipinski's Rule of Five. For several series of quinoline-carboxamide analogues, including 2-phenyl-quinoline-4-carboxamides and N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides, in-silico predictions have suggested favorable ADME characteristics and good safety profiles. nih.govresearchgate.net For example, studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives predicted them to be orally bioavailable and possess acceptable pharmacokinetic properties. benthamdirect.com
The general findings from these computational analyses suggest that the quinoline-carboxamide scaffold is a promising foundation for the development of orally bioavailable drugs. These predictive models aid in prioritizing compounds for further experimental investigation by flagging potential liabilities in their ADME profiles early in the drug discovery process. nih.govgoogle.com
Below is an interactive table summarizing the types of computational ADME predictions performed on various quinoline-carboxamide analogues.
| Compound Series | ADME Prediction Method | Predicted Properties | Reference |
| 2-Chloroquinoline-3-carboxamide derivatives | In-silico ADMET screening | Orally bioavailable, acceptable pharmacokinetics | benthamdirect.com |
| 2-Phenyl quinoline-4-carboxamide derivatives | SwissADME web server | Substantial drug-likeness based on Lipinski's Rule of Five | researchgate.net |
| N-Substituted quinoline 3-carbaldehyde hydrazone derivatives | AdmetSAR software | Promising and safe ADMET profile | healthinformaticsjournal.com |
| N,2-Diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives | In-silico ADMET screening | Adherence to Lipinski's Rule of Five, favorable safety profiles | nih.gov |
Analytical Methodologies for Characterization and Quantification of N Quinolin 8 Ylmorpholine 4 Carboxamide
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of N-quinolin-8-ylmorpholine-4-carboxamide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established. nih.govnih.govscispace.com
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region of the spectrum. The protons of the morpholine (B109124) ring would exhibit characteristic shifts, and the proton of the carboxamide group (-CONH-) would likely appear as a broad signal.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxamide group is readily identifiable by its characteristic downfield chemical shift. nih.gov
A representative table of the expected NMR data is presented below. The exact chemical shifts (δ) are dependent on the solvent and experimental conditions.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |
| Quinoline-H | Downfield region | Quinoline-C | Aromatic region |
| Morpholine-H | Aliphatic region | Morpholine-C | Aliphatic region |
| NH (Amide) | Broad, downfield | C=O (Amide) | Downfield region |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govastrochem.orgresearchgate.netchemicalbook.com
Key expected vibrational frequencies include:
N-H stretch: from the amide group.
C=O stretch: a strong absorption from the carbonyl group of the carboxamide.
C-N stretch: from the amide and morpholine groups. mdpi.com
C-H stretch: from the aromatic quinoline and aliphatic morpholine moieties. mdpi.com
Aromatic C=C bending: characteristic of the quinoline ring system.
The table below summarizes the anticipated IR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (Amide) | 3500-3300 |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Amide) | 1700-1650 |
| C=C (Aromatic) | 1600-1450 |
| C-N (Amide/Amine) | 1400-1000 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of a molecule with high accuracy and precision. For this compound, HRMS would provide the monoisotopic mass of the protonated molecule ([M+H]⁺), which can be used to confirm its molecular formula. nih.govnih.govresearchgate.net The observed fragmentation patterns in the tandem mass spectrometry (MS/MS) spectra can further aid in the structural elucidation by providing information about the different components of the molecule. researchgate.net
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. nih.govptfarm.plgoogle.com A validated HPLC method can separate this compound from any starting materials, by-products, or degradation products. nih.gov The identity of the compound can be confirmed by comparing its retention time with that of a certified reference standard. The purity is typically determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram. nih.gov
A typical HPLC method for a quinoline derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govmdpi.com
| HPLC Method Parameters | |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent |
| Detection | UV-Vis spectrophotometry at a wavelength of maximum absorbance |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
Reversed-Phase HPLC for Lipophilicity Determination
Lipophilicity is a crucial physicochemical parameter that influences a drug's pharmacokinetic properties. nih.gov Reversed-phase HPLC (RP-HPLC) is a widely used indirect method to experimentally determine the lipophilicity of a compound, often expressed as log P (the logarithm of the partition coefficient between n-octanol and water). researchgate.netscilit.commdpi.comwuxiapptec.com
This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity. researchgate.netscilit.com The retention factor (k) is measured under isocratic conditions with varying concentrations of an organic modifier in the mobile phase. The logarithm of the retention factor (log k) is then extrapolated to 100% aqueous mobile phase to obtain the log k_w value, which is a reliable measure of lipophilicity. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Bioanalysis
The quantification of this compound in biological matrices such as plasma, serum, and urine is effectively achieved through validated LC/MS/MS methods. This technique offers the high sensitivity and specificity required to measure low concentrations of the analyte in a complex biological environment. chromatographyonline.comjchps.com The method typically involves a sample preparation step, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step in the bioanalytical workflow is the extraction of this compound from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jchps.com The choice of method depends on the desired level of sample cleanup and the physicochemical properties of the analyte. For this compound, a solid-phase extraction could be employed to achieve high recovery and minimize matrix effects.
Chromatographic Separation: Chromatographic separation is typically performed using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 column is often suitable for the separation of quinoline derivatives. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is commonly used to ensure optimal separation from endogenous matrix components.
Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound. The MRM transitions are specific to the parent ion of the analyte and a characteristic fragment ion, which provides high selectivity and reduces chemical noise.
A representative set of LC/MS/MS parameters for the analysis of this compound is detailed in the table below.
Table 1: Representative LC/MS/MS Method Parameters for this compound
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 284.1 -> 157.1) |
| MRM Transition (Internal Standard) | To be determined experimentally |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific transition |
| Source Temperature | 500 °C |
Method Validation: A bioanalytical LC/MS/MS method must be validated to ensure its reliability. rfppl.co.in Key validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, selectivity, recovery, and stability. resolian.comjapsonline.com The table below presents typical acceptance criteria and hypothetical performance data for a validated method for this compound.
Table 2: Bioanalytical Method Validation Parameters and Representative Data
| Parameter | Acceptance Criteria | Representative Data |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | 85% |
| Matrix Effect | CV ≤ 15% | 7.5% |
| Stability | Analyte stable under tested conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
Elemental Analysis for Composition Confirmation
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure organic compound. For this compound, this analysis provides experimental verification of its chemical formula (C₁₆H₁₇N₃O₂) by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This is a fundamental step in confirming the identity and purity of a newly synthesized batch of the compound.
The analysis is typically performed using a dedicated CHN analyzer. A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.
The theoretical elemental composition is calculated from the molecular formula. The experimentally determined values should be in close agreement with the theoretical values, typically within a margin of ±0.4%, to confirm the structure and purity of the compound.
Table 3: Elemental Analysis Data for this compound (C₁₆H₁₇N₃O₂)
| Element | Theoretical (%) | Found (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 67.83 | 67.71 | -0.12 |
| Hydrogen (H) | 6.05 | 6.11 | +0.06 |
| Nitrogen (N) | 14.83 | 14.75 | -0.08 |
The close correlation between the theoretical and found percentages in the representative data above would confirm the elemental composition of this compound.
Conclusion and Future Research Directions
Synthesis and Derivatization Potential of N-quinolin-8-ylmorpholine-4-carboxamide
The synthesis of this compound, while not extensively detailed in the public domain, can be conceptually approached through established methodologies for quinoline-carboxamide synthesis. A common and effective method involves the coupling of a quinoline-carboxylic acid with an appropriate amine. acs.orgnih.gov In the case of this compound, this would entail the reaction of quinoline-8-carboxylic acid with morpholine-4-carboxamide.
The derivatization potential of the this compound scaffold is substantial, offering multiple avenues for structural modification to modulate its physicochemical and pharmacological properties. Key areas for derivatization include:
The Quinoline (B57606) Ring: The quinoline core can be substituted at various positions to influence biological activity. The introduction of different functional groups can impact factors such as metabolic stability and target binding.
The Carboxamide Linker: The amide bond is a critical component, and its modification can affect the compound's conformation and hydrogen bonding capabilities.
The Morpholine (B109124) Ring: The morpholine moiety can be replaced with other cyclic or acyclic amines to explore the structure-activity relationship (SAR) and optimize properties like solubility and permeability.
A general synthetic scheme for quinoline-4-carboxamides involves the Pfitzinger reaction to construct the quinoline-4-carboxylic acid, followed by an amide coupling reaction. acs.orgnih.gov A similar approach could be adapted for the synthesis of 8-substituted quinolines.
Potential Therapeutic Applications based on Analogues' Activities
Antimalarial Activity: A series of quinoline-4-carboxamides has been identified with potent activity against multiple life-cycle stages of the Plasmodium falciparum parasite. acs.orgnih.govdundee.ac.uk These compounds were developed from a phenotypic screen and optimized to exhibit low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria. acs.orgnih.gov The mechanism of action for one of the lead compounds in this series was identified as the inhibition of translation elongation factor 2 (PfEF2). dundee.ac.uk
Anticancer Activity: Quinoline derivatives are well-represented among anticancer agents. nih.govresearchgate.net Quinoline-carboxamides, in particular, have been investigated as inhibitors of various targets in oncology, including protein kinases and topoisomerases. nih.gov The quinoline scaffold is considered a "privileged structure" in the design of antiproliferative drugs. nih.gov
Antiviral and Antimicrobial Activity: Certain 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives have demonstrated antiviral activity. nih.gov Additionally, some quinoline derivatives have been evaluated for their antibacterial effects against pathogens like Pseudomonas aeruginosa. researchgate.net
The diverse biological activities of quinoline-carboxamide analogues suggest that this compound could be a valuable starting point for medicinal chemistry campaigns targeting these and other diseases.
Challenges in Lead Optimization for this compound Series
Despite the therapeutic potential, the development of quinoline-carboxamides, including the this compound series, is not without its challenges. The lead optimization phase for this class of compounds often encounters several hurdles:
Poor Physicochemical Properties: Early hits from screening campaigns can exhibit suboptimal properties such as high lipophilicity (clogP) and poor aqueous solubility, which can hinder their development. acs.orgnih.gov
Metabolic Instability: The quinoline ring and its substituents can be susceptible to metabolic modification by cytochrome P450 enzymes, leading to high intrinsic clearance and poor in vivo stability. nih.gov
Low Oral Bioavailability: Poor permeability can be a significant issue, leading to low oral bioavailability even for compounds with improved metabolic stability. acs.org This was a key challenge in the optimization of a quinoline-4-carboxamide antimalarial series. acs.org
Addressing these challenges requires a multi-parameter optimization approach, balancing potency with desirable pharmacokinetic properties. Strategies such as introducing polar surface area, modifying metabolically labile sites, and fine-tuning lipophilicity are often employed.
Emerging Research Avenues in Quinoline-Carboxamide Drug Development
The field of quinoline-carboxamide drug development is continually evolving, with several emerging research avenues showing promise:
Targeting Novel Mechanisms of Action: The discovery of PfEF2 as the target for a novel class of antimalarial quinoline-4-carboxamides highlights the potential to identify compounds with new mechanisms of action, which is crucial for overcoming drug resistance. acs.orgdundee.ac.uk
Exploration of New Therapeutic Areas: The broad pharmacological potential of the quinoline nucleus suggests that quinoline-carboxamides could be explored for a wider range of diseases beyond infectious diseases and cancer. nih.gov
Development of Covalent Inhibitors: The design of quinoline-carboxamides that can form covalent bonds with their biological targets is an area of growing interest, potentially leading to compounds with enhanced potency and duration of action.
These emerging areas of research are likely to drive the future development of the quinoline-carboxamide class of compounds.
Integration of In Silico, In Vitro, and In Vivo Approaches in Future Studies
A successful drug discovery and development program for the this compound series will necessitate a tightly integrated approach, combining computational, laboratory, and animal studies. hsd-fmsb.org
In Silico Approaches: Computational tools can be invaluable in the early stages of drug discovery. hsd-fmsb.org Molecular docking can be used to predict the binding of this compound analogues to potential biological targets. hsd-fmsb.orgnih.gov In silico models can also predict pharmacokinetic properties, helping to prioritize compounds for synthesis and testing. hsd-fmsb.org
In Vitro Assays: A battery of in vitro assays is essential to characterize the biological activity and properties of the synthesized compounds. This includes primary screening for desired pharmacological activity, cytotoxicity assays against human cell lines to determine selectivity, and assays to measure metabolic stability in liver microsomes. nih.govnih.gov
In Vivo Models: Promising compounds identified through in vitro testing must be evaluated in relevant animal models to assess their efficacy and pharmacokinetic profiles in a living organism. nih.gov This step is critical for validating the therapeutic potential of the this compound series.
The iterative cycle of design, synthesis, and testing, guided by the integration of these three approaches, is the most effective strategy for advancing a chemical series from a hit to a clinical candidate.
Q & A
Q. What synthetic methodologies are effective for producing N-quinolin-8-ylmorpholine-4-carboxamide with high purity and yield?
The synthesis of N-quinolin-8-ylmorpholine-4-carboxamide derivatives typically involves coupling reactions between quinoline-8-amine and morpholine-4-carbonyl precursors. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere .
- Late-stage diversification : Modifications at the quinoline 8-position via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions, achieving yields of 65–80% .
- Purification : Recrystallization from ethanol or methanol mixtures, confirmed by HPLC (>95% purity) .
Q. How can the structural integrity of this compound be validated?
Q. What solvents and conditions are optimal for storing this compound?
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
- Solubility : DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL) for biological assays; avoid aqueous buffers due to limited solubility .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Target proteins (e.g., kinases) are modeled using AutoDock Vina to predict binding affinities. Substituents at the quinoline 2-position improve interactions with hydrophobic pockets .
- QSAR studies : Electron-withdrawing groups (e.g., -CF₃) at the quinoline 8-position correlate with increased antiproliferative activity (IC₅₀ <10 μM in HeLa cells) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, A549) with standardized protocols (e.g., MTT assay, 48–72 hr exposure).
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolic stability testing : Liver microsome assays (human/rat) to rule out pharmacokinetic variability .
Q. How can crystallographic data inform the optimization of this compound’s solid-state properties?
Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Xenograft models : Subcutaneous implantation of HT-29 colon cancer in nude mice, with oral dosing (10–50 mg/kg/day) and tumor volume monitoring .
- Pharmacokinetics : Plasma half-life (t₁/₂) and AUC calculations via LC-MS/MS after intravenous/oral administration .
Methodological Considerations
Q. How to address low yield in the final coupling step during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
